3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Description
3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the anaplastic lymphoma kinase (alk) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been found to inhibit alk by binding to the inactive alk tyrosine kinase domain . This binding prevents the activation of the kinase and subsequent downstream signaling .
Biochemical Pathways
Inhibition of alk can affect several signaling pathways, including the jak/stat, pi3k/akt, and ras/erk pathways . These pathways are involved in cell cycle regulation, survival, and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the liver .
Result of Action
Inhibition of alk can lead to decreased proliferation and induced apoptosis in alk-dependent cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-7-9-22(10-8-21)18(16-6-11-25-14-16)13-20-19(23)15-4-3-5-17(12-15)24-2/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDHRWXDWVCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.